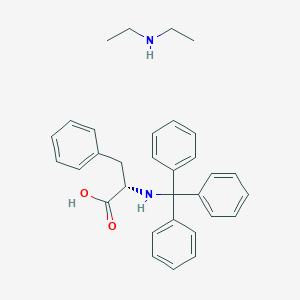

N-ethylethanamine;(2S)-3-phenyl-2-(tritylamino)propanoic acid

Description

Chemical Structure:

The compound consists of two components:

- N-Ethylethanamine: A secondary amine with the formula C₄H₁₁N.

- (2S)-3-Phenyl-2-(tritylamino)propanoic Acid: A chiral amino acid derivative where the amino group is protected by a trityl (triphenylmethyl) group, and the side chain contains a phenyl group at position 3. Its IUPAC name confirms the (2S) configuration and tritylamino substitution .

Properties

IUPAC Name |

N-ethylethanamine;(2S)-3-phenyl-2-(tritylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25NO2.C4H11N/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-3-5-4-2/h1-20,26,29H,21H2,(H,30,31);5H,3-4H2,1-2H3/t26-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLKHJZVHGFJPR-SNYZSRNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCC.C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-ethylethanamine;(2S)-3-phenyl-2-(tritylamino)propanoic acid involves several steps. One common method includes the protection of the amino group of alanine with a trityl group, followed by the reaction with diethylamine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-ethylethanamine;(2S)-3-phenyl-2-(tritylamino)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.

Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-ethylethanamine;(2S)-3-phenyl-2-(tritylamino)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a protecting group for amino acids.

Biology: It is utilized in the study of protein structure and function due to its ability to protect amino groups during peptide synthesis.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

Mechanism of Action

The mechanism of action of N-ethylethanamine;(2S)-3-phenyl-2-(tritylamino)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trityl group provides steric hindrance, protecting the amino group from unwanted reactions. This allows for selective reactions to occur at other sites on the molecule. The pathways involved include the formation of stable intermediates that facilitate the desired chemical transformations .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₂₈H₂₅NO₂ (for the trityl-protected phenylalanine component) .

- Molecular Weight : 407.5 g/mol .

- Role: The trityl group enhances steric protection of the amino group, making the compound useful in peptide synthesis and medicinal chemistry .

Comparison with Structurally Similar Compounds

Trityl-Protected Amino Acids

Key Differences :

- The target compound’s 3-phenyl group distinguishes it from alanine-based trityl derivatives (e.g., and ). This phenyl group enhances lipophilicity and may influence binding to aromatic residues in biological targets .

- Compared to N-Trityl-L-alanine diethylammonium salt, the phenylalanine derivative has a higher molecular weight and altered solubility due to the aromatic side chain .

Other Protected Phenylalanine Derivatives

Key Differences :

Substituted Phenylalanine Derivatives

Key Differences :

- The 3-nitro derivative () introduces electron-withdrawing effects, altering reactivity compared to the electron-rich trityl group .

- The phenylacetyl group () modifies metabolic pathways, whereas the trityl group primarily serves synthetic protection .

Physicochemical and Functional Insights

Biological Activity

N-ethylethanamine; (2S)-3-phenyl-2-(tritylamino)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological effects, mechanisms, and relevant case studies associated with this compound, highlighting its pharmacological properties.

- IUPAC Name: N-ethylethanamine; (2S)-3-phenyl-2-(tritylamino)propanoic acid

- Molecular Formula: C26H32N2O2

- Molecular Weight: 404.554 g/mol

Biological Activity Overview

The biological activity of N-ethylethanamine; (2S)-3-phenyl-2-(tritylamino)propanoic acid has been investigated through various studies focusing on its anti-inflammatory, antimicrobial, and immunomodulatory properties.

Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit significant anti-inflammatory activity. In a study evaluating cytokine release in peripheral blood mononuclear cells (PBMC), compounds similar to N-ethylethanamine demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IFN-γ. Specifically, certain derivatives showed a decrease in TNF-α levels by up to 40% compared to controls, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial activity of the compound was assessed against various bacterial strains. Results showed that some derivatives had notable effects against Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 12 to 25 mm depending on the concentration used. This suggests that the compound could be a candidate for developing new antimicrobial therapies .

Immunomodulatory Properties

The immunomodulatory effects were evaluated using mitogen-stimulated PBMC cultures. The results indicated that the compound could enhance the production of IL-10 while suppressing TNF-α and IFN-γ, suggesting a dual role in modulating both innate and adaptive immune responses. This property is particularly relevant for therapeutic applications in autoimmune diseases .

Case Studies

-

Cytokine Modulation Study

- Objective: To evaluate the effect of the compound on cytokine release in PBMC.

- Method: PBMC were cultured with varying concentrations of the compound and stimulated with lipopolysaccharide (LPS).

- Results: Significant reductions in TNF-α and IFN-γ levels were observed at concentrations above 50 µg/mL, with cell viability remaining above 90% .

-

Antimicrobial Efficacy Assessment

- Objective: To determine the antimicrobial properties against specific bacterial strains.

- Method: Agar diffusion method was used to assess inhibition zones.

- Results: Compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as broad-spectrum antibiotics .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Anti-inflammatory | Decreased TNF-α and IFN-γ levels; enhanced IL-10 production |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Immunomodulatory | Modulation of innate and adaptive immune responses |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.